molecular formula C16H20O2S2 B2466670 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate CAS No. 329079-38-1

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate

Cat. No.: B2466670
CAS No.: 329079-38-1
M. Wt: 308.45
InChI Key: PWZWILAULIEQKG-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate is a chemical compound with the molecular formula C16H20O2S2. It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dithiolan ring or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl and cyclohexanecarboxylate moieties can interact with hydrophobic regions of proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dithiolan-2-yl)phenol: Lacks the cyclohexanecarboxylate group, making it less hydrophobic.

    Cyclohexanecarboxylic acid: Does not contain the dithiolan ring or phenyl group, limiting its reactivity.

    Phenyl cyclohexanecarboxylate: Lacks the dithiolan ring, reducing its potential for covalent interactions with proteins.

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate is unique due to the combination of the dithiolan ring, phenyl group, and cyclohexanecarboxylate moiety. This combination provides a balance of hydrophobic and reactive properties, making it versatile for various applications in scientific research and industry .

Biological Activity

Overview of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate

This compound is a chemical compound that features a dithiolane moiety, which is known for its potential biological activities. The presence of a cyclohexanecarboxylate group may contribute to its pharmacological properties. Compounds with similar structures have been investigated for various biological activities, including antimicrobial, anticancer, and antioxidant effects.

Antioxidant Activity

Compounds containing dithiolane structures often exhibit significant antioxidant properties. This activity is primarily attributed to the ability of dithiols to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can protect cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research into similar phenyl and dithiolane derivatives has indicated potential antimicrobial effects against various pathogens. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. For instance, studies have demonstrated that certain dithiolane-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

There is emerging evidence that dithiolane derivatives may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that some derivatives can inhibit tumor cell proliferation and migration.

Case Studies

  • Antioxidant Study : A study published in a peer-reviewed journal evaluated the antioxidant capacity of several dithiolane derivatives using DPPH and ABTS assays. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, suggesting strong antioxidant activity.
  • Antimicrobial Evaluation : A case study assessed the antimicrobial efficacy of a series of phenyl dithiolane derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL.
  • Anticancer Mechanism : In vitro experiments on human breast cancer cell lines revealed that certain dithiolane derivatives could induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2S2/c17-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-19-10-11-20-16/h6-9,12,16H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWILAULIEQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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